molecular formula C17H12Cl2O4S B2968831 Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate CAS No. 2361754-71-2

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

Cat. No.: B2968831
CAS No.: 2361754-71-2
M. Wt: 383.24
InChI Key: YYZKBBRWEHTXCJ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a benzene ring substituted with chlorine, methoxy, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of the benzene ring, followed by the introduction of chlorine and methoxy groups under controlled conditions. The naphthalene ring is then attached through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonate group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of chlorine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or halogenating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene and benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
  • Naphthalen-2-yl 3,4-dichlorobenzene-1-sulfonate

Uniqueness

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

naphthalen-2-yl 3,4-dichloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O4S/c1-22-17-15(9-8-14(18)16(17)19)24(20,21)23-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZKBBRWEHTXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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